Cas no 337921-63-8 (1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime)
![1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime structure](https://ja.kuujia.com/scimg/cas/337921-63-8x500.png)
1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime 化学的及び物理的性質
名前と識別子
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- 1-(4-CHLOROPHENYL)-1-ETHANONE O-[6-(([1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO)OXY)-2-PYRIDINYL]OXIME
- (E)-[1-(4-chlorophenyl)ethylidene][(6-{[(E)-[1-(4-chlorophenyl)ethylidene]amino]oxy}pyridin-2-yl)oxy]amine
- 1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime
- (E)-1-(4-chlorophenyl)-N-[6-[(E)-1-(4-chlorophenyl)ethylideneamino]oxypyridin-2-yl]oxyethanimine
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- インチ: 1S/C21H17Cl2N3O2/c1-14(16-6-10-18(22)11-7-16)25-27-20-4-3-5-21(24-20)28-26-15(2)17-8-12-19(23)13-9-17/h3-13H,1-2H3/b25-14+,26-15+
- InChIKey: AZMOQSUBTCMOLC-LVSXPEEVSA-N
- ほほえんだ: ClC1C=CC(=CC=1)/C(/C)=N/OC1C=CC=C(N=1)O/N=C(\C)/C1C=CC(=CC=1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 496
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 56.1
1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 10K-035-1MG |
1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime |
337921-63-8 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 10K-035-5MG |
1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime |
337921-63-8 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 10K-035-10MG |
1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime |
337921-63-8 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 10K-035-50MG |
1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime |
337921-63-8 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 10K-035-100MG |
1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime |
337921-63-8 | >90% | 100mg |
£110.00 | 2025-02-09 |
1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime 関連文献
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oximeに関する追加情報
Comprehensive Overview of 1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime (CAS No. 337921-63-8)
The compound 1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime (CAS No. 337921-63-8) is a specialized chemical entity with significant potential in various research and industrial applications. This detailed overview explores its chemical properties, synthesis pathways, applications, and relevance in current scientific trends. With the increasing demand for novel organic compounds in pharmaceuticals, agrochemicals, and material sciences, understanding this molecule's unique characteristics is crucial for researchers and industry professionals.
Chemically, 1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime belongs to the class of oxime derivatives, characterized by the presence of a C=N-OH functional group. The molecule features two 4-chlorophenyl groups and a pyridinyl moiety, contributing to its distinct electronic and steric properties. Its molecular structure suggests potential as a ligand in coordination chemistry or as an intermediate in organic synthesis. The presence of both oxime and pyridine functionalities makes this compound particularly interesting for developing new catalytic systems or bioactive molecules.
Recent scientific literature highlights growing interest in oxime-containing compounds due to their diverse biological activities and applications in medicinal chemistry. Researchers are particularly focused on exploring the structure-activity relationships of such molecules for potential therapeutic uses. While 1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime itself may not be widely studied yet, its structural features align with current investigations into novel antimicrobial and anti-inflammatory agents. The compound's chlorophenyl groups may contribute to enhanced lipophilicity, potentially influencing its pharmacokinetic properties in biological systems.
In material science applications, the pyridine-oxime combination in this molecule offers interesting possibilities for designing functional materials. The compound could serve as a building block for metal-organic frameworks (MOFs) or as a component in advanced polymer systems. Its potential use in coordination polymers is particularly noteworthy, given the current research focus on developing new materials for gas storage, separation technologies, and catalysis. The presence of multiple donor atoms (N and O) in the molecule makes it a promising candidate for creating novel coordination complexes with transition metals.
The synthesis of 1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime typically involves multi-step organic reactions, starting from readily available precursors. Key steps may include the formation of the oxime functionality and subsequent coupling with the pyridine derivative. Recent advances in green chemistry principles could potentially be applied to optimize its synthesis, reducing environmental impact while maintaining high yields. Researchers are increasingly interested in developing more sustainable synthetic routes for such specialized organic compounds, aligning with global trends toward environmentally friendly chemical processes.
From an analytical perspective, characterizing 1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime requires sophisticated techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help confirm the molecular structure and purity of the compound, which are critical for research applications. The growing availability of advanced analytical tools has significantly improved our ability to study complex organic molecules like this one, facilitating their potential development for various applications.
The commercial availability and potential scale-up of 1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime depend on market demand and its demonstrated utility in research or industrial applications. While currently primarily of interest to specialized researchers, its unique structure may attract attention from pharmaceutical and agrochemical companies exploring new chemical entities. The compound's patent status and regulatory considerations would need evaluation for any potential commercial development.
Safety considerations for handling 1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime should follow standard laboratory practices for organic compounds. While specific toxicological data may be limited, prudent measures including proper personal protective equipment and adequate ventilation are recommended when working with this chemical. Researchers should consult relevant safety data and conduct appropriate risk assessments before experimental work.
Looking forward, the scientific community's interest in multi-functional organic compounds like 1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime is likely to grow. Its structural complexity and potential for modification make it a valuable target for further investigation in various fields of chemistry. As research continues to explore the boundaries of molecular design and functionality, compounds with such unique architectures will play increasingly important roles in advancing both fundamental science and practical applications.
For researchers seeking detailed information about CAS No. 337921-63-8, comprehensive characterization data including spectroscopic properties and crystallographic information (when available) are essential. The compound's solubility profile, stability under various conditions, and reactivity patterns represent important areas for further study. Collaborative efforts between synthetic chemists, material scientists, and computational researchers could unlock new possibilities for this interesting molecular structure.
In conclusion, 1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime represents a fascinating example of modern organic chemistry with potential across multiple disciplines. Its study contributes to our broader understanding of structure-property relationships in complex organic systems and may inspire the development of new functional materials or bioactive compounds. As chemical research continues to evolve toward more sophisticated molecular designs, compounds like this will remain at the forefront of scientific exploration and innovation.
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